4,6-dimethyl-1H-indole
Overview
Description
4,6-Dimethyl-1H-indole is an organic compound belonging to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of two methyl groups at the 4 and 6 positions of the indole ring distinguishes it from other indole derivatives. Indoles are significant in both natural and synthetic chemistry due to their presence in various biologically active molecules and their versatile reactivity .
Scientific Research Applications
4,6-Dimethyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: Indole derivatives are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties. This compound is used in the study of these activities and the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
4,6-Dimethyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to a variety of biochemical changes.
Biochemical Pathways
Indole derivatives are known to impact a broad range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the action of many indole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena . Therefore, there are many potential future directions for research involving 4,6-dimethyl-1H-indole.
Preparation Methods
The synthesis of 4,6-dimethyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. Another method is the Leimgruber-Batcho synthesis, which uses o-nitrotoluene and ethyl glyoxalate as starting materials . Industrial production methods often involve multi-step processes that ensure high yields and purity. These methods may include catalytic hydrogenation, cyclization reactions, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
4,6-Dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Comparison with Similar Compounds
4,6-Dimethyl-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to neurotransmitters like serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Skatole: Known for its strong odor and presence in feces, but also used in perfumery at low concentrations
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,6-dimethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQJZHJZJSFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431428 | |
Record name | 4,6-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75948-77-5 | |
Record name | 4,6-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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